molecular formula C19H15N3O3 B2540507 N-({[2,3'-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 1904376-14-2

N-({[2,3'-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2540507
CAS No.: 1904376-14-2
M. Wt: 333.347
InChI Key: PZNHJBWNOYHZGH-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that combines the structural features of bipyridine and benzodioxole Bipyridine derivatives are known for their extensive applications in coordination chemistry, while benzodioxole moieties are often found in bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the coupling of 2,3’-bipyridine with a benzodioxole derivative. One common method is the use of Suzuki coupling, which involves the reaction of a boronic acid derivative of benzodioxole with a halogenated bipyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the bipyridine ring, leading to the formation of dihydrobipyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can produce dihydrobipyridine derivatives.

Scientific Research Applications

N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.

    Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with applications in electrochemistry and materials science.

    1,10-Phenanthroline: A related compound with a similar chelating ability but a different structural arrangement.

Uniqueness

N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to the combination of bipyridine and benzodioxole moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(13-5-6-16-17(9-13)25-12-24-16)22-11-15-4-2-8-21-18(15)14-3-1-7-20-10-14/h1-10H,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNHJBWNOYHZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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